1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one
Description
1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one is a complex organic compound featuring a thiazole ring, a piperidine ring, and a bromine atom
Properties
IUPAC Name |
1-[3-(5-bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-7(14)13-4-2-3-8(6-13)10-12-5-9(11)15-10/h5,8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGGAZGNYGELHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one typically involves the reaction of 5-bromo-2-thiazolylamine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiazole rings.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties[7][7].
Comparison with Similar Compounds
- 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
- 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Imidazo[2,1-b][1,3]thiazoles
Comparison: 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one is unique due to the presence of both a thiazole and piperidine ring in its structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Biological Activity
1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine ring, and a bromine atom, contributing to its unique chemical properties. The IUPAC name is 1-[3-(5-bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone, with the molecular formula and a molecular weight of 284.19 g/mol.
Synthesis
The synthesis typically involves the reaction of 5-bromo-2-thiazolylamine with piperidin-1-yl ethanone. The process is conducted under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 µM |
| Enterococcus faecalis | 62.5 - 125 µM |
The compound's mechanism includes inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .
Anticancer Activity
Studies have shown that this compound may also have anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity in doses that inhibit cell proliferation significantly.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 - 20 |
| HeLa (Cervical Cancer) | 15 - 30 |
The biological activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth.
- Receptor Modulation : It may interact with cell surface receptors involved in signaling pathways related to cell survival and proliferation.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of the compound against biofilm-forming bacteria. The results indicated that it significantly reduced biofilm formation at concentrations as low as 0.007 mg/mL for MRSA, outperforming standard antibiotics like ciprofloxacin .
Study on Anticancer Effects
In another study focusing on its anticancer potential, researchers found that treatment with varying concentrations led to a dose-dependent decrease in viability in MCF-7 cells, suggesting its potential as a lead compound for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
